Benzamide-carbonyl-13C is a stable isotopic compound characterized by the presence of the carbon-13 isotope at the carbonyl position of the benzamide structure. Its molecular formula is C₇H₇¹³CONH₂, and it has a molecular weight of 122.15 g/mol. This compound is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy, where the carbon-13 isotope enhances the resolution and accuracy of structural and dynamic studies in various chemical and biological contexts .
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Varies by reagent |
Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions |
Substitution | Alkyl halides, Acyl chlorides | Base-catalyzed conditions |
Benzamide-carbonyl-13C exhibits significant biological activity, particularly in metabolic studies. Its isotopic labeling allows researchers to trace metabolic pathways and investigate enzyme mechanisms with high precision. The compound's unique properties enable it to interact with various biological targets, including enzymes and receptors, facilitating detailed studies on their structure and function .
The synthesis of benzamide-carbonyl-13C typically involves the direct condensation of benzoic acid (specifically carbon-13 labeled benzoic acid) with ammonia or amines. One efficient method utilizes Lewis acidic ionic liquids immobilized on diatomaceous earth under ultrasonic irradiation, which enhances reaction rates and yields. In industrial settings, similar condensation reactions are scaled up to ensure high purity and yield through optimized temperature and pressure conditions .
Benzamide-carbonyl-13C is utilized in various scientific fields due to its isotopic labeling:
The interaction studies involving benzamide-carbonyl-13C focus on its role as a tracer in NMR spectroscopy. The distinct signal provided by the carbon-13 isotope allows researchers to observe molecular interactions with high specificity. This capability is crucial for understanding how different compounds interact within biological systems, paving the way for advancements in drug design and metabolic engineering .
Benzamide-carbonyl-13C can be compared with several similar compounds, highlighting its unique features:
Compound Name | Description | Unique Features |
---|---|---|
Benzamide | Non-labeled version of benzamide-carbonyl-13C | Lacks isotopic labeling; used widely in organic chemistry |
Benzoic Acid-carbonyl-13C | Carbon-13 labeled benzoic acid | Different functional group; used for similar applications |
4-Methoxybenzoic Acid-carbonyl-13C | A derivative with a methoxy group | Provides specificity for certain studies |
Benzamide-carbonyl-13C stands out due to its specific labeling at the carbonyl carbon, which offers distinct advantages in NMR spectroscopy. This unique feature allows for precise studies of molecular interactions and dynamics, making it an invaluable tool across various scientific disciplines .
Benzamide-carbonyl-¹³C is a stable isotopomer of benzamide where the carbon atom in the carbonyl functional group is specifically enriched with the carbon-13 isotope. The compound maintains the fundamental molecular structure of benzamide while incorporating the heavier carbon isotope at the strategic carbonyl position, resulting in a molecular formula of C₇H₇NO with one carbon-13 atom replacing the naturally occurring carbon-12 at the carbonyl site. This targeted isotopic substitution creates a compound with a molecular weight of 122.13 grams per mole, representing a one-mass-unit increase compared to the unlabeled parent compound.
The significance of carbon-13 labeling extends far beyond simple mass differentiation, as this isotope possesses distinct nuclear magnetic properties that make it highly valuable for nuclear magnetic resonance spectroscopy applications. Carbon-13 nuclei exhibit a nuclear spin of one-half, enabling detailed spectroscopic analysis that provides exceptional sensitivity for detecting and analyzing molecular structures and interactions. The natural abundance of carbon-13 is remarkably low at approximately 1.1 percent, making isotopically enriched compounds essential for achieving sufficient signal intensity in analytical investigations.
The strategic placement of the carbon-13 label at the carbonyl position is particularly significant due to the unique electronic environment of this functional group. The carbonyl carbon experiences distinct chemical shifts in nuclear magnetic resonance spectra, typically appearing in the range of 160-180 parts per million in carbon-13 nuclear magnetic resonance spectroscopy. This characteristic chemical shift region allows researchers to monitor specifically the behavior and interactions of the amide functional group without interference from other carbon atoms within the molecular structure.
The development of carbon-13 labeled benzamide derivatives represents a significant milestone in the evolution of isotopic labeling techniques for analytical chemistry applications. The historical progression of these compounds can be traced to the broader advancement of stable isotope methodology, which emerged as researchers recognized the limitations of natural abundance carbon-13 nuclear magnetic resonance spectroscopy for detailed structural investigations.
Early investigations into isotopic labeling focused primarily on the challenges associated with low natural abundance isotopes, particularly carbon-13 and nitrogen-15, which severely limited the sensitivity and applicability of multinuclear nuclear magnetic resonance techniques. The development of efficient synthetic methodologies for incorporating carbon-13 isotopes into specific molecular positions became a critical research priority, leading to sophisticated approaches for generating isotopically enriched compounds with high atom percent enrichment values.
The synthesis of carbon-13 labeled benzamide derivatives initially relied on traditional organic synthetic approaches, involving the conversion of isotopically labeled precursor materials through well-established chemical transformations. These early synthetic routes often began with carbon-13 enriched benzoic acid derivatives, which could be converted to the corresponding amides through standard amidation procedures. The development of more sophisticated synthetic methodologies has enabled the preparation of benzamide derivatives with isotopic labels at various positions within the molecular framework, including both aromatic carbon positions and the crucial carbonyl carbon site.
Significant advances in isotopic labeling technology have been driven by the recognition that carbon-13 enriched compounds provide exceptional opportunities for studying molecular dynamics, conformational behavior, and intermolecular interactions through advanced nuclear magnetic resonance techniques. The historical development of these compounds has been closely intertwined with improvements in nuclear magnetic resonance instrumentation and methodology, particularly the development of multidimensional correlation experiments that can exploit the enhanced sensitivity provided by isotopic enrichment.
Contemporary applications of benzamide-carbonyl-¹³C span numerous domains within analytical and synthetic chemistry, reflecting the compound's versatility as both an analytical probe and a synthetic building block. The primary analytical applications center on nuclear magnetic resonance spectroscopy, where the carbon-13 enrichment provides dramatically enhanced sensitivity for detecting and characterizing molecular structures and interactions.
Modern nuclear magnetic resonance applications of benzamide-carbonyl-¹³C include sophisticated multidimensional correlation experiments that can establish connectivity patterns between different nuclear species. Recent developments in dissolution dynamic nuclear polarization have enabled single-scan carbon-13 to nitrogen-15 multiple-quantum filtered spectra, demonstrating the potential for obtaining structural information about nitrogen-containing compounds at exceptionally low concentrations. These experiments have revealed carbon-nitrogen coupling constants of approximately 16 Hertz for benzamide derivatives, providing crucial information about molecular connectivity and electronic structure.
The compound serves as an invaluable tool for metabolic pathway investigations, where its isotopic signature allows researchers to track the fate of specific molecular fragments through complex biological transformations. This capability is particularly valuable in pharmaceutical research, where understanding drug metabolism and pharmacokinetics requires detailed knowledge of molecular transformation pathways. The carbon-13 label enables precise monitoring of metabolic processes through nuclear magnetic resonance spectroscopy and mass spectrometry techniques.
In synthetic chemistry applications, benzamide-carbonyl-¹³C functions as both a mechanistic probe and a building block for more complex isotopically labeled structures. The compound's well-defined isotopic signature makes it an excellent model system for studying reaction mechanisms, particularly those involving carbonyl chemistry and amide transformations. Researchers have utilized isotopically labeled benzamide derivatives to investigate carbon-hydrogen activation processes, multicomponent synthesis methodologies, and various cyclization reactions.
Advanced analytical applications include the use of benzamide-carbonyl-¹³C in heteronuclear correlation experiments that can establish three-dimensional structural information about complex molecular systems. These investigations have revealed important insights into substituent effects on electronic structure, demonstrating excellent correlations between nitrogen-15 and oxygen-17 nuclear magnetic resonance chemical shifts while showing poor correlations with carbon-13 chemical shifts. Such findings have provided fundamental insights into the different mechanisms by which substituents influence various nuclear positions within aromatic amide systems.
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